molecular formula C21H24N4S B12947689 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile

10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile

Cat. No.: B12947689
M. Wt: 364.5 g/mol
InChI Key: WNGPSJUQYKETBH-UHFFFAOYSA-N
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Description

10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. This compound is structurally characterized by the presence of a phenothiazine core with a 3-(4-methylpiperazin-1-yl)propyl substituent and a carbonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine derivatives with sulfur.

    Introduction of the 3-(4-Methylpiperazin-1-yl)propyl Group: This step involves the alkylation of the phenothiazine core with 3-(4-methylpiperazin-1-yl)propyl chloride under basic conditions.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential antipsychotic and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets:

    Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.

    Serotonin Receptors: It may also interact with serotonin receptors, contributing to its therapeutic profile.

    Pathways: The compound modulates neurotransmitter pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Prochlorperazine: Another phenothiazine derivative with similar antipsychotic properties.

    Chlorpromazine: A well-known antipsychotic in the phenothiazine class.

    Trifluoperazine: Shares structural similarities and pharmacological effects.

Uniqueness

10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives.

Properties

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-carbonitrile

InChI

InChI=1S/C21H24N4S/c1-23-11-13-24(14-12-23)9-4-10-25-18-5-2-3-6-20(18)26-21-8-7-17(16-22)15-19(21)25/h2-3,5-8,15H,4,9-14H2,1H3

InChI Key

WNGPSJUQYKETBH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N

Origin of Product

United States

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